molecular formula C8H8ClNO B1267471 2-Chloro-2-phenylacetamide CAS No. 7462-76-2

2-Chloro-2-phenylacetamide

Cat. No.: B1267471
CAS No.: 7462-76-2
M. Wt: 169.61 g/mol
InChI Key: FJEOFVLOXGUWBH-UHFFFAOYSA-N
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Description

2-Chloro-2-phenylacetamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402157. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fused Thiazolo[3,2-a]pyrimidinones

2-Chloro-N-phenylacetamide serves as a key component in synthesizing fused thiazolo[3,2-a]pyrimidinones. Its use as a doubly electrophilic building block facilitates the formation of these compounds with acceptable yields, confirmed through analytical and spectral studies, including X-ray crystallography (Janardhan et al., 2014).

Electrochemical Reduction Studies

Electrochemical reduction of 2-Chloro-N-phenylacetamide at carbon and silver cathodes in dimethylformamide has been explored. This study provides insights into the reaction mechanisms and potential applications in electrochemistry (Pasciak et al., 2014).

Synthesis of Novel Antimicrobial Agents

A series of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, synthesized from hydroxyphenylacetic acid, have shown potential as antimicrobial agents. Their in vitro activity against fungal and bacterial strains suggests a new avenue for developing antimicrobial drugs (Jayadevappa et al., 2012).

Antifungal Activity and Toxicological Profile

2-Chloro-N-phenylacetamide exhibits antifungal activity against Aspergillus niger strains. Its mechanism of action, likely interaction with ergosterol in the plasma membrane, and low cytotoxic and genotoxic potential indicate its promise as an antifungal agent (Ferreira et al., 2023).

Study of Molecular Conformations and Supramolecular Assembly

Investigations into the molecular conformations and supramolecular assembly of halogenated C,N-diarylacetamides, including variants of 2-Chloro-N-phenylacetamide, contribute to the understanding of their structural characteristics and potential applications in material science (Nayak et al., 2014).

Applications in Estrogen-Like Effects Research

2-Phenylacetamide, a derivative of 2-Chloro-2-phenylacetamide, has been studied for its estrogen-like effects in vitro and in vivo, opening up possibilities for its use in medical research and potential therapeutic applications (Zeng et al., 2018).

Role in Herbicide and Safener Synthesis

The compound has been utilized in the synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, showcasing its relevance in agricultural chemistry (Latli & Casida, 1995).

Mechanism of Action

The antifungal activity of 2-Chloro-N-phenylacetamide has been studied, and it appears to involve the inhibition of the enzyme dihydrofolate reductase (DHFR) . It’s also suggested that it may have an effect on the fungal plasma membrane by interacting with ergosterol .

Safety and Hazards

2-Chloro-N-phenylacetamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .

Future Directions

The antifungal activity of 2-Chloro-N-phenylacetamide against strains of Aspergillus flavus and Candida spp. has been studied . The results suggest that 2-Chloro-N-phenylacetamide has promising antifungal potential . Further studies are needed to confirm these findings and explore other potential applications of this compound .

Biochemical Analysis

Biochemical Properties

2-Chloro-2-phenylacetamide plays a significant role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity. For instance, it has shown antifungal activity by inhibiting the enzyme dihydrofolate reductase (DHFR) in Candida species . This inhibition disrupts the synthesis of thymidylate, a nucleotide essential for DNA replication, thereby exerting its antifungal effects. Additionally, this compound has been observed to bind to ergosterol in fungal cell membranes, further contributing to its antifungal properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In fungal cells, it inhibits biofilm formation and reduces mature biofilm biomass, which is crucial for the pathogenicity of fungi like Candida tropicalis and Candida parapsilosis This compound also affects cell signaling pathways and gene expression by inhibiting key enzymes involved in nucleotide synthesis

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of thymidylate, a precursor for DNA synthesis . This inhibition leads to a decrease in DNA replication and cell division in fungal cells. Additionally, molecular docking studies have shown that this compound can bind to ergosterol in fungal cell membranes, disrupting membrane integrity and function . These interactions highlight the compound’s potential as an antifungal agent.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to this compound led to sustained inhibition of biofilm formation and reduced fungal virulence . These findings suggest that the compound’s effects are durable and can be maintained over extended periods.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models. In antifungal studies, the compound exhibited dose-dependent inhibition of fungal growth, with higher doses leading to more significant effects . At very high doses, toxic effects such as liver and kidney damage were observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its antifungal activity. It interacts with enzymes such as dihydrofolate reductase (DHFR) and ergosterol biosynthesis enzymes, affecting metabolic flux and metabolite levels . The compound’s metabolism involves phase I and phase II reactions, with cytochrome P450 enzymes playing a crucial role in its biotransformation . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via passive diffusion and may interact with transport proteins to facilitate its uptake . Once inside the cell, this compound is distributed to various cellular compartments, where it exerts its effects. Studies have shown that the compound accumulates in fungal cell membranes, contributing to its antifungal activity .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound has been found to localize in fungal cell membranes, where it binds to ergosterol and disrupts membrane integrity . Additionally, it may localize in the cytoplasm, where it inhibits enzymes such as dihydrofolate reductase (DHFR) involved in nucleotide synthesis . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic use.

Properties

IUPAC Name

2-chloro-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEOFVLOXGUWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322846
Record name 2-chloro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7462-76-2
Record name 7462-76-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402157
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10322846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-2-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To 150 ml. of concentrated ammonium hydroxide and 75 g. of ice was added 20 g. of 2-chloro-2-phenylacetylchloride. The amide formed immediately. The reaction mixture was stirred for 30 minutes and the white solid precipitate which was collected weighed 16.9 g. This precipitate was dissolved in 100 ml. of hot ethyl acetate and then diluted with petroleum ether, after which there was collected 14.3 g. of white cottony needles having an m.p. of 120°-121° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction described in the research paper "Facile Formation of α-Lactam by Phase Transfer Catalysis?"

A1: This research presents a novel method for synthesizing an α-lactam, specifically 1-t-butyl-3-phenylaziridinone, using 2-chloro-2-phenylacetamide as the starting material []. The key aspect is the use of phase transfer catalysis, which allows for the dehydrochlorination of this compound to form the α-lactam under milder reaction conditions. This is significant because α-lactams are important heterocyclic compounds with numerous applications in medicinal chemistry and as building blocks for complex molecules. The described method offers a potentially more efficient and scalable approach to their synthesis.

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